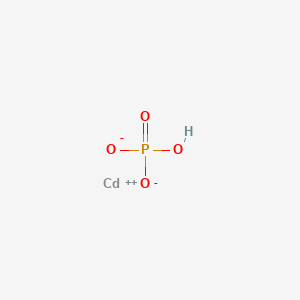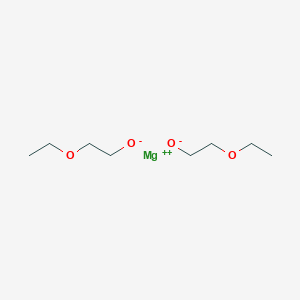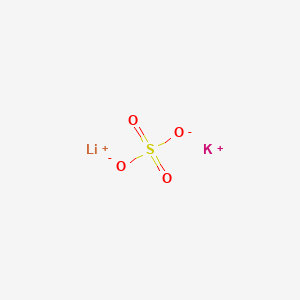
Cadmium hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium hydrogen phosphate (CdHPO4) is a chemical compound that has been widely studied in the field of materials science and nanotechnology. It is a white, crystalline solid that is insoluble in water and has a high melting point. CdHPO4 has attracted attention due to its unique properties, which make it useful for a variety of applications, including as a catalyst, in electrochemical devices, and in the production of ceramics.
Wirkmechanismus
The mechanism of action of Cadmium hydrogen phosphate is not well understood, but it is believed to involve the interaction of the cadmium and phosphate ions with the surrounding environment. Cadmium hydrogen phosphate has been shown to exhibit good stability and resistance to thermal and chemical degradation, making it a promising material for use in harsh environments.
Biochemische Und Physiologische Effekte
Cadmium hydrogen phosphate has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to living organisms. Cadmium is a known carcinogen and can cause damage to the kidneys, liver, and lungs. Therefore, caution should be exercised when handling Cadmium hydrogen phosphate.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cadmium hydrogen phosphate is its stability and resistance to degradation, which makes it useful for experiments that require harsh conditions. However, its toxicity and potential environmental impact must be taken into consideration when using Cadmium hydrogen phosphate in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Cadmium hydrogen phosphate. One area of interest is the development of new synthesis methods that can produce Cadmium hydrogen phosphate with improved properties, such as increased surface area and enhanced catalytic activity. Another area of interest is the investigation of Cadmium hydrogen phosphate as a potential material for use in energy storage devices, such as supercapacitors. Additionally, the toxicity of Cadmium hydrogen phosphate must be further studied to better understand its potential impact on the environment and living organisms.
Synthesemethoden
Cadmium hydrogen phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. In the precipitation method, cadmium and phosphate ions are mixed in a solution, and the resulting Cadmium hydrogen phosphate precipitate is filtered and dried. Hydrothermal synthesis involves heating the reactants under high pressure and temperature, while sol-gel synthesis involves the formation of a gel that is then dried and heated to form the final product.
Wissenschaftliche Forschungsanwendungen
Cadmium hydrogen phosphate has been extensively studied for its potential applications in various fields of science and engineering. It has been used as a catalyst for the synthesis of organic compounds, such as esters, and as an electrode material in lithium-ion batteries. It has also been used in the production of ceramics, such as piezoelectric materials and superconductors.
Eigenschaften
CAS-Nummer |
14067-62-0 |
|---|---|
Produktname |
Cadmium hydrogen phosphate |
Molekularformel |
CdHO4P |
Molekulargewicht |
208.39 g/mol |
IUPAC-Name |
cadmium(2+);hydrogen phosphate |
InChI |
InChI=1S/Cd.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |
InChI-Schlüssel |
VFVYXBGFJDRSDR-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Cd+2] |
Kanonische SMILES |
OP(=O)([O-])[O-].[Cd+2] |
Andere CAS-Nummern |
14067-62-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)









